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Compound of Interest

Compound Name: 2-Bromo-4-butanolide

Cat. No.: B017668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
α-Bromo-γ-butyrolactone is a versatile synthetic intermediate, recognized for its utility in

organic synthesis and polymer chemistry. Its structure, a five-membered lactone ring

substituted with a bromine atom at the alpha position, endows it with a unique reactivity profile,

making it a valuable building block for more complex molecules. In the context of drug

development, γ-butyrolactones are considered "privileged structures" due to their presence in a

wide array of biologically active natural products and synthetic compounds.[1][2] While α-

bromo-γ-butyrolactone itself is noted as an inhibitor of type Q arylesterase activity, its primary

role in pharmaceutical research is as a precursor for the synthesis of novel therapeutic agents.

[3] This guide provides a comprehensive overview of the structure elucidation of α-bromo-γ-

butyrolactone, detailing the spectroscopic methods and experimental protocols used for its

characterization.

Chemical Identity and Physical Properties
A foundational aspect of structure elucidation is the determination of the molecule's basic

chemical and physical properties. This data provides the initial framework for subsequent

spectroscopic analysis.
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Property Value

CAS Number 5061-21-2

Molecular Formula C₄H₅BrO₂

Molecular Weight 164.99 g/mol

IUPAC Name 3-bromooxolan-2-one

Alternate Names 2-Bromo-4-hydroxybutyric acid γ-lactone

Appearance Clear colorless to yellow or pale brown liquid[4]

Boiling Point 138 °C at 6 mmHg[5]

Density 1.786 g/mL at 25 °C[5]

Refractive Index (n20/D) 1.508[5]

Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of α-bromo-γ-butyrolactone is achieved through a

combination of spectroscopic techniques. Each method provides unique insights into the

molecular architecture.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.5 Triplet Hα

~2.5-2.8 Multiplet Hβ

~4.3-4.5 Multiplet Hγ
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Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~170 C=O (Carbonyl)

~65 Cγ (O-CH₂)

~45 Cα (CH-Br)

~30 Cβ (CH₂)

Note: These are approximate chemical shift values. For precise assignments, 2D NMR

experiments such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~1770 Strong C=O stretch (γ-lactone)[6]

~2900-3000 Medium C-H stretch (aliphatic)

~1180 Strong C-O stretch (ester)

~650 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.
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m/z Relative Intensity Assignment

164/166 Varies

[M]⁺ (Molecular ion peak,

showing isotopic pattern for

Bromine)

85 High [M - Br]⁺

57 Medium [C₃H₅O]⁺

41 High [C₃H₅]⁺

Experimental Protocols
The following section details the methodologies for the synthesis and structural

characterization of α-bromo-γ-butyrolactone.

Synthesis of α-Bromo-γ-butyrolactone
A common and effective method for the synthesis of α-bromo-γ-butyrolactone is the direct

bromination of γ-butyrolactone. The following protocol is adapted from established literature

procedures.[7]

Materials:

γ-Butyrolactone

Bromine

Red phosphorus

Dichloromethane

Sodium bicarbonate solution (saturated)

Magnesium sulfate (anhydrous)

Procedure:
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In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of

γ-butyrolactone and a catalytic amount of red phosphorus is prepared.

The flask is cooled in an ice bath, and bromine is added dropwise with constant stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then gently refluxed until the reaction is complete (monitored by TLC or GC).

The reaction mixture is cooled and poured into a separatory funnel containing

dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining

acid.

The organic layer is separated, washed with water, and dried over anhydrous magnesium

sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by

vacuum distillation to yield pure α-bromo-γ-butyrolactone.

Structure Elucidation Workflow
The following is a standard workflow for the comprehensive structural analysis of the

synthesized α-bromo-γ-butyrolactone.

¹H NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent

(e.g., CDCl₃), and a ¹H NMR spectrum is acquired. The chemical shifts, integration, and

multiplicity of the signals are analyzed to determine the proton environment.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired from the same sample. The

number of signals and their chemical shifts are used to identify the different carbon atoms in

the molecule.

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and

carbon signals and to confirm the connectivity between atoms, a suite of 2D NMR

experiments is performed.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds.

Infrared (IR) Spectroscopy: A small amount of the purified liquid is analyzed by IR

spectroscopy (e.g., using a thin film between salt plates or ATR). The resulting spectrum is

analyzed for the presence of characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS): The sample is analyzed by mass spectrometry (e.g., GC-MS or

ESI-MS) to determine the molecular weight and to study the fragmentation pattern. The

isotopic pattern of bromine (¹⁹Br and ⁸¹Br) in the molecular ion peak is a key diagnostic

feature.
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Caption: 2D structure of α-bromo-γ-butyrolactone.

Experimental Workflow for Structure Elucidation
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Caption: Workflow for synthesis and structure elucidation.

Role in Drug Discovery Logic
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Caption: Logic of utilizing α-bromo-γ-butyrolactone in drug discovery.

Conclusion
The structural elucidation of α-bromo-γ-butyrolactone is a systematic process that relies on the

synergistic application of various spectroscopic techniques. A thorough analysis of ¹H NMR, ¹³C

NMR, IR, and mass spectrometry data allows for the unambiguous confirmation of its molecular
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structure. For researchers in drug development, α-bromo-γ-butyrolactone serves as a valuable

and reactive starting material for the synthesis of novel compounds with potential therapeutic

applications. Its functional handle, the bromine atom, provides a site for further chemical

modification, enabling the generation of diverse molecular libraries for biological screening. A

solid understanding of its structure and properties is paramount for its effective utilization in the

synthesis of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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